DCG-IV

Description

Properties

IUPAC Name |

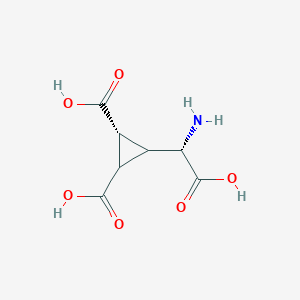

(1R,2R)-3-[(S)-amino(carboxy)methyl]cyclopropane-1,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO6/c8-4(7(13)14)1-2(5(9)10)3(1)6(11)12/h1-4H,8H2,(H,9,10)(H,11,12)(H,13,14)/t2-,3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MATPZHBYOVDBLI-JJYYJPOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C1C(=O)O)C(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@@H](C1[C@@H](C(=O)O)N)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147782-19-2 | |

| Record name | (1R,2R)-3-[(S)-Aminocarboxymethyl]-1,2-cyclopropanedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147782-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,1'R,2'R,3'R)-2-(2,3-Dicarboxycyclopropyl)glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Agonist (2S,2′R,3′R)-2-(2′,3′-Dicarboxycyclopropyl)glycine (DCG-IV): A Technical Guide to its Mechanism of Action at Group II Metabotropic Glutamate Receptors

Executive Summary

(2S,2′R,3′R)-2-(2′,3′-Dicarboxycyclopropyl)glycine, commonly known as DCG-IV, is a potent and widely utilized agonist for group II metabotropic glutamate (B1630785) receptors (mGluRs), which comprise the mGluR2 and mGluR3 subtypes. These receptors are critical modulators of synaptic transmission throughout the central nervous system. This document provides an in-depth technical overview of the mechanism of action of this compound, detailing its engagement with group II mGluRs, the subsequent intracellular signaling cascades, and its ultimate effects on neuronal function. We present quantitative pharmacological data, detailed experimental protocols for assessing its activity, and visual diagrams of key pathways and workflows to facilitate a comprehensive understanding for research and development applications. A crucial consideration highlighted is the off-target activity of this compound as an N-methyl-D-aspartate (NMDA) receptor agonist, which necessitates careful experimental design.

Introduction to Group II mGluRs and this compound

Metabotropic glutamate receptors are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission in response to glutamate. They are classified into three groups based on sequence homology, pharmacology, and signal transduction pathways.[1][2] Group II, consisting of mGluR2 and mGluR3, is the primary focus of this guide.

-

Location and Function: Group II mGluRs are predominantly found on presynaptic terminals, where they function as inhibitory autoreceptors, reducing the release of neurotransmitters, primarily glutamate.[3][4][5] mGluR3 is also found on glial cells.[6][7]

-

Signaling: These receptors couple to Gi/Go proteins.[2][6] Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP).[2][6]

This compound is a conformationally constrained analog of glutamate that exhibits high potency and selectivity for group II mGluRs over other mGluR groups, making it an invaluable pharmacological tool for elucidating the physiological roles of mGluR2 and mGluR3.[6][8][9]

Core Mechanism of Action

G-Protein Activation and Canonical Signaling

The primary mechanism of action of this compound begins with its binding to the extracellular domain of mGluR2 or mGluR3. This event triggers a conformational change in the receptor, facilitating the activation of its associated intracellular Gi/o protein. The activated Gi/o protein dissociates into its Gαi/o and Gβγ subunits, which then modulate the activity of downstream effector proteins.

The canonical and most well-characterized pathway involves the Gαi/o subunit directly inhibiting the enzyme adenylyl cyclase (AC). This inhibition curtails the conversion of ATP to cAMP, leading to a reduction in intracellular cAMP levels and consequently, a decrease in the activity of cAMP-dependent protein kinase A (PKA).[7]

Modulation of Ion Channels and Neurotransmitter Release

The presynaptic inhibitory action of this compound is mediated not only by the cAMP-PKA pathway but also through direct modulation of ion channel activity by G-protein subunits. The Gβγ subunit, in particular, can directly interact with and inhibit voltage-gated calcium channels (VGCCs) on the presynaptic terminal. This reduces calcium influx upon arrival of an action potential, which is a critical step for the fusion of synaptic vesicles with the presynaptic membrane and subsequent neurotransmitter release.

Furthermore, some studies suggest that the inhibitory effects of this compound on glutamate release are mediated by a Protein Kinase C (PKC)-dependent mechanism, while PKA appears to be less involved.[4]

Electrophysiological Consequences

The activation of presynaptic group II mGluRs by this compound results in a robust and concentration-dependent inhibition of synaptic transmission.[8] This is experimentally observed as a reduction in the amplitude of field excitatory postsynaptic potentials (fEPSPs) and excitatory postsynaptic currents (EPSCs).[4][8]

-

Presynaptic Locus of Action: The presynaptic mechanism is confirmed by experiments showing that this compound application increases the paired-pulse ratio.[4] This phenomenon occurs because the initial pulse is inhibited (due to reduced release probability), leaving more readily releasable vesicles available for the second pulse, thus enhancing facilitation.

-

Selectivity: In brain regions like the subthalamic nucleus, this compound has been shown to reduce glutamate-mediated EPSCs without affecting GABA-mediated inhibitory postsynaptic currents (IPSCs).[4]

Pharmacological Profile of this compound

Potency and Efficacy Data

The potency of this compound can vary depending on the preparation and assay used. The following table summarizes key quantitative data from the literature.

| Assay Type | Preparation | Brain Region | Measured Effect | Potency (EC₅₀ / IC₅₀) | Reference |

| Field EPSP Recording | Rat Hippocampal Slice | Temporoammonic Path to CA1 | Inhibition of fEPSP slope | 80 nM (EC₅₀) | [8] |

| High-Affinity GTPase Assay | Rat Cerebral Cortical Membranes | Cerebral Cortex | Stimulation of GTPase activity | 0.21 µM (EC₅₀) | [9] |

| Whole-Cell Patch Clamp | Rat Hippocampal Neurons | Hippocampus (CA1/CA3) | Agonist-gated inward currents (NMDA action) | Weaker than NMDA, more potent than glutamate | [10] |

| Field EPSP Recording | Rat Hippocampal Slice | Medial & Lateral Perforant Paths | Inhibition of fEPSP | Lower potency than LY354740 | [5] |

Off-Target Activity at NMDA Receptors

A critical consideration when using this compound is its activity as an agonist at ionotropic NMDA receptors.[10][11] This action is typically observed at concentrations higher than those required to saturate group II mGluRs, with a threshold around 3 µM.[11] This off-target effect can cause neuronal depolarization and excitotoxicity, potentially confounding the interpretation of results attributed solely to mGluR2/3 activation.[6][10] Therefore, it is highly recommended to perform control experiments in the presence of a selective NMDA receptor antagonist (e.g., D-AP5) to isolate the effects of this compound on group II mGluRs.[6][10]

Key Experimental Protocols

Protocol: Electrophysiological Recording of Synaptic Transmission

This protocol outlines the measurement of this compound's effect on synaptic transmission in acute brain slices.

-

Slice Preparation: Acutely prepare 300-400 µm thick brain slices (e.g., hippocampus) from a rodent using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Recovery: Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature.

-

Recording: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF (2-3 mL/min) at 30-32°C.

-

Stimulation & Recording: Place a stimulating electrode on an afferent pathway (e.g., Schaffer collaterals) and a recording electrode (filled with aCSF for fEPSPs) in the target dendritic field (e.g., stratum radiatum of CA1).

-

Baseline: Elicit synaptic responses every 20-30 seconds and record a stable baseline for at least 20 minutes.

-

Drug Application: Perfuse this compound at the desired concentration(s) through the aCSF for 20-30 minutes.[8]

-

Washout: Return to perfusing standard aCSF to observe the reversibility of the effect.[8]

-

Control (Optional but Recommended): Repeat the experiment in the presence of an NMDA receptor antagonist (e.g., 50 µM D-AP5) to confirm the effect is mGluR-mediated.

-

Analysis: Measure the slope or amplitude of the fEPSP and normalize it to the baseline period. Plot the time course of the effect and generate concentration-response curves.

Protocol: GTPγS Binding Assay

This biochemical assay measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.[12]

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the mGluR subtype of interest or from brain tissue.[12]

-

Assay Buffer: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and GDP. The GDP is crucial for keeping G-proteins in an inactive state before agonist stimulation.[12]

-

Reaction Setup: In a 96-well plate, add cell membranes, various concentrations of this compound, and GDP.

-

Initiation: Start the reaction by adding [³⁵S]GTPγS.

-

Incubation: Incubate the plate at 30°C for 60 minutes to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunit.[12]

-

Termination: Stop the reaction by rapid filtration through a filter plate, which traps the membranes while allowing unbound [³⁵S]GTPγS to pass through.[12]

-

Detection: Quantify the amount of bound [³⁵S]GTPγS on the filter using a scintillation counter.

-

Analysis: Plot the stimulated binding (cpm) against the agonist concentration to determine the EC₅₀ and Emax values.

Protocol: cAMP Accumulation Assay

This assay measures the functional consequence of Gi/o activation: the inhibition of adenylyl cyclase activity.[2]

-

Cell Culture: Plate cells expressing the target mGluR2 or mGluR3 in a multi-well plate.[2]

-

Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of any cAMP that is produced.[12]

-

Stimulation: Add this compound at various concentrations.

-

Adenylyl Cyclase Activation: Add an adenylyl cyclase activator, such as forskolin, to stimulate cAMP production. The inhibitory effect of this compound will be measured as a reduction in this forskolin-stimulated cAMP level.[12]

-

Incubation: Incubate at room temperature for a defined period (e.g., 15-30 minutes).

-

Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).[2][12]

-

Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the this compound concentration to determine the IC₅₀ value.

Conclusion and Future Directions

This compound remains a cornerstone tool for investigating the function of group II metabotropic glutamate receptors. Its mechanism of action is primarily centered on the Gi/o-mediated inhibition of adenylyl cyclase and modulation of presynaptic ion channels, leading to a potent reduction in neurotransmitter release.[4][6][8] The quantitative data and protocols provided herein serve as a comprehensive resource for the design and execution of experiments utilizing this compound. However, researchers must remain vigilant about its potential off-target effects at NMDA receptors and incorporate appropriate controls.[6][10][11] Future research may focus on developing agonists with even greater subtype selectivity between mGluR2 and mGluR3 to further dissect their unique physiological and pathological roles.

References

- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. scispace.com [scispace.com]

- 4. Group II metabotropic glutamate receptor modulation of excitatory transmission in rat subthalamic nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Presynaptic inhibitory action of the group II metabotropic glutamate receptor agonists, LY354740 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Group II Metabotropic Glutamate Receptors: Role in Pain Mechanisms and Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacological characterization of metabotropic glutamate receptor-mediated high-affinity GTPase activity in rat cerebral cortical membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabotropic glutamate receptor agonist this compound as NMDA receptor agonist in immature rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound, a potent metabotropic glutamate receptor agonist, as an NMDA receptor agonist in the rat cortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

The Pharmacological Profile of DCG-IV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine (DCG-IV) is a potent and widely studied excitatory amino acid analog. This technical guide provides an in-depth overview of its pharmacological profile, focusing on its dual activity as a Group II metabotropic glutamate (B1630785) receptor (mGluR) agonist and an N-methyl-D-aspartate (NMDA) receptor agonist. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways.

Core Pharmacological Activities

This compound is primarily recognized as a potent agonist for Group II mGluRs, which include the mGluR2 and mGluR3 subtypes.[1] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability. However, a significant body of evidence demonstrates that this compound also acts as an agonist at ionotropic NMDA receptors.[2][3][4][5][6] This dual pharmacology is a critical consideration in the interpretation of experimental results using this compound.

Group II Metabotropic Glutamate Receptor Agonism

As a Group II mGluR agonist, this compound's effects are primarily mediated through the activation of Gi/o proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7] This signaling cascade ultimately modulates ion channel activity and neurotransmitter release.

N-Methyl-D-Aspartate Receptor Agonism

In addition to its effects on mGluRs, this compound directly activates NMDA receptors, which are ligand-gated ion channels permeable to calcium (Ca²⁺).[2][3][5][6] The activation of NMDA receptors by this compound can induce depolarization and excitotoxic effects, particularly at higher concentrations.[3][4] This activity is independent of its action on mGluRs and is a crucial confounding factor in its use as a selective Group II mGluR tool. Dose-response curves have shown that this compound is a weaker agonist than NMDA but more potent than glutamate in eliciting agonist-gated currents at the NMDA receptor.[2]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the potency and affinity of this compound at its primary targets.

| Target | Assay Type | Preparation | Parameter | Value | Reference |

| Group II mGluRs | [³⁵S]GTPγS Binding | Rat Cortical Membranes | EC₅₀ | 0.16 ± 0.17 µM | [4] |

| Group II mGluRs | Inhibition of Forskolin-stimulated cAMP formation | CHO cells expressing mGluR2 | IC₅₀ | 0.2 µM | [8] |

| Group II mGluRs | Inhibition of Forskolin-stimulated cAMP formation | CHO cells expressing mGluR3 | IC₅₀ | 0.3 µM | [8] |

| Group II mGluRs | Field Excitatory Postsynaptic Potential (fEPSP) Inhibition | Rat Hippocampal Slices (Temporo-ammonic path) | EC₅₀ | 80 nM | [9] |

| Non-ionotropic [³H]glutamate binding | Radioligand Displacement | Rat Brain Membranes | Kᵢ (high-affinity site) | 0.26 µM | [8] |

| NMDA Receptor | Depolarization | Rat Cortical Slices | Threshold Concentration | 3 µM | [3] |

Table 1: Summary of Quantitative Data for this compound

Signaling Pathways

The dual agonism of this compound results in the activation of two distinct signaling pathways, as illustrated in the diagrams below.

This compound Signaling at Group II mGlu Receptors

This compound Signaling at NMDA Receptors

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of this compound for mGluRs.

Objective: To quantify the affinity of this compound for mGluR2 and mGluR3.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the mGluR subtype of interest or from brain tissue.[10]

-

Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [³H]this compound or a radiolabeled antagonist like [³H]LY341495) and varying concentrations of unlabeled this compound.[10][11]

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[10]

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: Competition binding curves are generated, and IC₅₀ values are determined. Kᵢ values are then calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to measure the functional effects of this compound on neuronal activity, either through its action on mGluRs or NMDA receptors.

Objective: To characterize the electrophysiological response to this compound application.

General Protocol for NMDA Receptor Activity:

-

Slice Preparation: Acute brain slices (e.g., hippocampus) are prepared from rodents.

-

Recording: Whole-cell voltage-clamp recordings are obtained from individual neurons.

-

Solution Exchange: The slice is perfused with an artificial cerebrospinal fluid (aCSF) containing antagonists for non-NMDA glutamate receptors and GABA receptors to isolate NMDA receptor currents.

-

This compound Application: this compound is bath-applied at various concentrations.

-

Data Acquisition: Changes in holding current are recorded to measure the inward current induced by this compound acting on NMDA receptors.

-

Data Analysis: Dose-response curves are constructed to determine the EC₅₀ of this compound at NMDA receptors.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to mGluRs following agonist binding.

Objective: To determine the potency (EC₅₀) and efficacy of this compound in activating G-proteins via mGluR2/3.

General Protocol:

-

Membrane Preparation: Prepare membranes from cells or tissues expressing the mGluR of interest.

-

Incubation: Incubate the membranes with varying concentrations of this compound in the presence of GDP and [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

Separation: Separate bound from free [³⁵S]GTPγS by rapid filtration.

-

Quantification: Measure the amount of [³⁵S]GTPγS bound to the G-proteins using a scintillation counter.

-

Data Analysis: Construct dose-response curves to determine the EC₅₀ and Eₘₐₓ values.

References

- 1. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabotropic glutamate receptor agonist this compound as NMDA receptor agonist in immature rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a potent metabotropic glutamate receptor agonist, as an NMDA receptor agonist in the rat cortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits synaptic transmission by activation of NMDA receptors in area CA1 of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound selectively attenuates rapidly triggered NMDA-induced neurotoxicity in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BioKB - Publication [biokb.lcsb.uni.lu]

- 9. researchgate.net [researchgate.net]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Metabotropic glutamate receptor mGluR2/3 and mGluR5 binding in the anterior cingulate cortex in psychotic and nonpsychotic depression, bipolar disorder and schizophrenia: implications for novel mGluR-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of DCG-IV: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

(2S,2'R,3'R)-2-(2',3'-dicarboxycyclopropyl)glycine, commonly known as DCG-IV, is a pivotal pharmacological tool in the study of metabotropic glutamate (B1630785) receptors (mGluRs). As a potent and selective agonist for group II mGluRs (mGluR2 and mGluR3), its discovery was a significant milestone in neuroscience research, providing a means to dissect the physiological roles of this receptor subfamily. However, its utility is nuanced by its additional activity as an agonist at N-methyl-D-aspartate (NMDA) receptors. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and pharmacological characterization of this compound, including detailed experimental protocols and a summary of its quantitative properties.

Discovery and Rationale

The quest for subtype-selective glutamate receptor ligands in the late 1980s and early 1990s was driven by the need to understand the diverse roles of glutamate, the primary excitatory neurotransmitter in the central nervous system. The existence of metabotropic glutamate receptors, which modulate synaptic transmission and neuronal excitability, necessitated the development of specific pharmacological probes.

Researchers hypothesized that constraining the conformation of the flexible glutamate molecule could lead to receptor subtype selectivity. This led to the design and synthesis of a series of conformationally restricted glutamate analogues. Among these, the cyclopropyl-glycine derivatives proved to be particularly fruitful. The synthesis and pharmacological evaluation of four diastereomers of L-2-(carboxycyclopropyl)glycine (L-CCG-I to -IV) revealed that stereochemistry was critical for activity at different mGluR subtypes.

Building on this work, Ohfune and colleagues synthesized a series of dicarboxycyclopropyl-glycines, including this compound.[1] The introduction of a second carboxyl group on the cyclopropane (B1198618) ring was a key modification that conferred high potency and selectivity for group II mGluRs. The initial pharmacological characterization by Ishida and colleagues in 1993 demonstrated that this compound potently depressed monosynaptic excitation in the newborn rat spinal cord, an effect mediated by its agonist action at what are now known as group II mGluRs.[1] This discovery provided the scientific community with one of the first highly potent and selective agonists for this receptor group, paving the way for numerous studies into the function of mGluR2 and mGluR3.

Chemical Synthesis

The seminal synthesis of this compound was reported by Ohfune and colleagues. The following is a generalized representation of a synthetic route. For a detailed, step-by-step protocol, it is essential to consult the primary literature.

Logical Workflow for a Potential Synthesis of this compound

Caption: A logical workflow for a potential synthetic route to this compound.

Pharmacological Profile

This compound is a potent agonist at group II metabotropic glutamate receptors, with a higher affinity for mGluR3 over mGluR2.[2] It is important to note that this compound also functions as an agonist at the NMDA receptor, which should be taken into consideration when interpreting experimental results.[3][4]

Table 1: Quantitative Pharmacological Data for this compound

| Receptor Subtype | Assay Type | Species | Preparation | Value | Unit | Reference |

| mGluR2 | Radioligand Binding ([³H]this compound) | Rat | CHO cell membranes | 160 (Kd) | nM | [5] |

| mGluR2 | Radioligand Binding ([³H]this compound) | Rat | Brain cortex homogenates | 180 (Kd) | nM | [6] |

| mGluR2 | Radioligand Binding ([³H]this compound) | Rat | Brain cortex homogenates | 780 (Bmax) | fmol/mg protein | [6] |

| mGluR2 | Functional (GTPγS binding) | Rat | CHO cell membranes | - | - | [5] |

| mGluR3 | Functional (cAMP formation) | - | - | - | - | - |

| NMDA | Electrophysiology | Rat | Cortical slice | 3 (Threshold Conc.) | µM | [3] |

| NMDA | Electrophysiology | Rat | Hippocampal neurons | Weaker than NMDA, more potent than glutamate | - | [7] |

Note: This table is a summary of representative data and may not be exhaustive. Values can vary depending on the specific experimental conditions.

Signaling Pathway

Group II metabotropic glutamate receptors, including mGluR2 and mGluR3, are coupled to the Gi/Go family of G-proteins. Upon activation by an agonist such as this compound, the G-protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP), a key second messenger.

Diagram of the Group II mGluR Signaling Pathway

Caption: Signaling pathway of group II metabotropic glutamate receptors.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound.

Radioligand Binding Assay (Competition Assay)

This protocol is designed to determine the binding affinity (Ki) of this compound for group II mGluRs by measuring its ability to compete with a radiolabeled ligand.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Materials:

-

Membrane Preparation: Homogenates from cells (e.g., CHO or HEK293) stably expressing the mGluR subtype of interest, or from brain tissue known to be rich in group II mGluRs (e.g., rat cortex).[6]

-

Radioligand: A high-affinity radiolabeled antagonist for group II mGluRs, such as [³H]LY341495 or a radiolabeled agonist like [³H]this compound. The specific activity of the radioligand should be known.[5][6]

-

This compound: A stock solution of known concentration, serially diluted to cover a range of concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., 100 µM LY354740) to determine non-specific binding.[6]

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter and Fluid.

Procedure:

-

Membrane Preparation: Thaw the prepared cell or tissue membranes and resuspend them in assay buffer to a final protein concentration of approximately 50-100 µg per assay tube.

-

Assay Setup: In a 96-well plate or individual tubes, add the following in order:

-

Assay buffer.

-

Increasing concentrations of this compound or vehicle (for total binding) or the non-specific binding control.

-

A fixed concentration of the radioligand (typically at or below its Kd).

-

The membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the mixture for a sufficient time to reach equilibrium (e.g., 60 minutes at room temperature).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.

-

Washing: Immediately wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of this compound.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Electrophysiological Recording in Brain Slices

This protocol describes how to assess the effect of this compound on synaptic transmission in an ex vivo brain slice preparation, a common method to study its physiological effects.

Experimental Workflow for Brain Slice Electrophysiology

Caption: Workflow for an electrophysiological recording experiment in a brain slice.

Materials:

-

Animal: Typically a rat or mouse.

-

Dissection Tools: Standard surgical instruments.

-

Vibratome: For slicing fresh brain tissue.

-

Artificial Cerebrospinal Fluid (aCSF): A solution mimicking the ionic composition of cerebrospinal fluid, typically containing (in mM): NaCl, KCl, CaCl₂, MgSO₄, NaHCO₃, NaH₂PO₄, and glucose, continuously bubbled with 95% O₂ / 5% CO₂.

-

Recording Chamber: A chamber for maintaining the brain slice and perfusing it with aCSF.

-

Microscope: For visualizing the slice and positioning electrodes.

-

Micromanipulators: For precise positioning of electrodes.

-

Stimulating and Recording Electrodes: Typically glass micropipettes filled with aCSF or an internal solution for patch-clamp recordings.

-

Amplifier and Data Acquisition System: To record and digitize the electrical signals.

-

This compound Stock Solution.

Procedure:

-

Slice Preparation:

-

Anesthetize and decapitate the animal.

-

Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

-

Dissect the brain region of interest (e.g., the hippocampus).

-

Cut acute slices (e.g., 300-400 µm thick) using a vibratome in ice-cold aCSF.

-

Transfer the slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.

-

-

Recording:

-

Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at a physiological temperature (e.g., 32-34 °C).

-

Using a microscope, place a stimulating electrode in the desired afferent pathway and a recording electrode in the corresponding postsynaptic area.

-

For field potential recordings, the recording electrode is placed in the extracellular space to measure the field excitatory postsynaptic potential (fEPSP).

-

-

Baseline Recording:

-

Deliver electrical stimuli at a low frequency (e.g., 0.05 Hz) and record the baseline synaptic responses for a stable period (e.g., 20-30 minutes).

-

-

Drug Application:

-

Switch the perfusion to aCSF containing a known concentration of this compound.

-

Continue to record the synaptic responses to observe the effect of the drug.

-

-

Washout:

-

After observing the effect, switch the perfusion back to the standard aCSF to wash out the drug and observe any reversal of the effect.

-

-

Data Analysis:

-

Measure the amplitude or slope of the fEPSPs before, during, and after this compound application.

-

Express the effect of this compound as a percentage change from the baseline response.

-

For concentration-response experiments, apply different concentrations of this compound to different slices and plot the percentage inhibition against the drug concentration to determine the EC50.

-

Conclusion

This compound remains an indispensable tool for research into the function of group II metabotropic glutamate receptors. Its discovery was a landmark achievement in the development of selective glutamate receptor ligands. While its agonist activity at NMDA receptors requires careful consideration in experimental design and data interpretation, its high potency and selectivity for mGluR2/3 continue to make it a valuable compound for elucidating the roles of these receptors in synaptic plasticity, neuronal excitability, and various neurological and psychiatric disorders. The detailed protocols provided in this guide are intended to assist researchers in the effective and accurate use of this compound in their investigations.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Presynaptic Release-regulating Metabotropic Glutamate Receptors: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a potent metabotropic glutamate receptor agonist, as an NMDA receptor agonist in the rat cortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound inhibits synaptic transmission by activation of NMDA receptors in area CA1 of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Characterization of (2S,2'R,3'R)-2-(2',3'-[3H]-dicarboxycyclopropyl)glycine binding in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabotropic glutamate receptor agonist this compound as NMDA receptor agonist in immature rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DCG-IV: A Selective mGluR2/3 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine, commonly known as DCG-IV, is a potent and selective agonist for the group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3). These receptors are crucial G-protein coupled receptors (GPCRs) involved in the modulation of synaptic transmission and neuronal excitability throughout the central nervous system. Due to their significant role in regulating glutamate levels, mGluR2/3 have emerged as promising therapeutic targets for a range of neurological and psychiatric disorders, including anxiety, schizophrenia, and epilepsy. This technical guide provides a comprehensive overview of this compound, including its binding affinity, potency, and efficacy. Detailed experimental protocols for key assays are presented, alongside visualizations of its signaling pathways and experimental workflows, to facilitate further research and drug development efforts in this area.

Core Pharmacology of this compound

This compound exhibits high affinity and selective agonist activity at mGluR2 and mGluR3. Its primary mechanism of action involves the activation of these receptors, which are negatively coupled to adenylyl cyclase through inhibitory G-proteins (Gi/o). This activation leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of downstream signaling cascades.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound at mGluR2/3 and its selectivity profile.

Table 1: Binding Affinity and Potency of this compound at mGluR2/3

| Parameter | Receptor | Value | Assay Type | Reference |

| Ki | mGluR (high-affinity site) | 0.26 µM | Radioligand Binding ([3H]glutamate) | [1] |

| EC50 | mGluR2 | 0.2 µM | cAMP Inhibition | [1] |

| EC50 | mGluR3 | 0.3 µM | cAMP Inhibition | [1] |

| EC50 | mGluR (general) | 0.21 µM | GTPase Stimulation | [2] |

| EC50 | fEPSP Inhibition | 80 nM | Electrophysiology (hippocampal slices) | [3] |

Table 2: Selectivity Profile of this compound at Other mGluR Subtypes

| Receptor Subtype | Activity | IC50 | Reference |

| Group I (mGluR1, mGluR5) | Antagonist | >100 µM | [1] |

| Group III (mGluR4,6,7,8) | Antagonist | >100 µM | [1] |

Note: In some contexts, this compound has been reported to act as an agonist at NMDA receptors, which should be considered when interpreting experimental results, particularly at higher concentrations.[4][5][6]

Signaling Pathways of this compound

Activation of mGluR2/3 by this compound initiates a signaling cascade that primarily serves to dampen neuronal excitability. The canonical pathway involves the inhibition of adenylyl cyclase, leading to reduced cAMP production and decreased protein kinase A (PKA) activity. This can result in the modulation of various ion channels and synaptic proteins, ultimately leading to a reduction in glutamate release from presynaptic terminals.

References

- 1. benchchem.com [benchchem.com]

- 2. Pharmacological characterization of metabotropic glutamate receptor-mediated high-affinity GTPase activity in rat cerebral cortical membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabotropic glutamate receptor agonist this compound as NMDA receptor agonist in immature rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound inhibits synaptic transmission by activation of NMDA receptors in area CA1 of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a potent metabotropic glutamate receptor agonist, as an NMDA receptor agonist in the rat cortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular and Molecular Effects of DCG-IV: A Technical Guide

(2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine (DCG-IV) is a potent and widely utilized pharmacological tool in neuroscience research. As a conformationally restricted analog of glutamate (B1630785), it exhibits complex activity at multiple glutamate receptor subtypes. This technical guide provides an in-depth overview of the cellular and molecular effects of this compound, intended for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details common experimental protocols, and visualizes the associated signaling pathways and workflows.

Core Pharmacological Profile

This compound is primarily recognized as a potent agonist for Group II metabotropic glutamate receptors (mGluRs), which include mGluR2 and mGluR3.[1][2] These receptors are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] Activation of Group II mGluRs is generally associated with the modulation of synaptic transmission and neuronal excitability.[2]

However, a critical aspect of this compound's pharmacology is its significant agonist activity at N-methyl-D-aspartate (NMDA) receptors, a subtype of ionotropic glutamate receptors.[4][5][6] This dual activity necessitates careful experimental design and interpretation of results, as the observed effects of this compound can be mediated by either or both receptor types. The NMDA receptor agonist properties of this compound have been demonstrated to be potent, in some cases more so than glutamate itself.[5][6]

Furthermore, at higher concentrations, this compound can act as a competitive antagonist at Group I and Group III mGluRs.[1] This complex pharmacological profile, summarized in the tables below, underscores the importance of using this compound at appropriate concentrations to achieve receptor subtype selectivity.

Quantitative Data

The following tables summarize the reported potency and efficacy of this compound at various glutamate receptor subtypes. These values are essential for designing experiments and interpreting the resulting data.

Table 1: Agonist Activity of this compound

| Receptor Subtype | Parameter | Value (µM) | Cell/Tissue Type | Reference |

| mGluR2 | EC50 | 0.35 | Recombinant | [1] |

| mGluR3 | EC50 | 0.09 | Recombinant | [1] |

| NMDA Receptor | Threshold Conc. | 3 | Rat Cortical Slices | [6] |

Table 2: Antagonist Activity of this compound

| Receptor Subtype | Parameter | Value (µM) | Reference |

| mGluR1 | IC50 | 389 | [1] |

| mGluR5 | IC50 | 630 | [1] |

| mGluR4 | IC50 | 22.5 | [1] |

| mGluR6 | IC50 | 39.6 | [1] |

| mGluR7 | IC50 | 40.1 | [1] |

| mGluR8 | IC50 | 32 | [1] |

Table 3: In Vitro Electrophysiological Effects

| Preparation | Effect | Concentration | Details | Reference |

| Rat Hippocampal Slices (CA1) | Depression of EPSP slope | 10 µM | Reversible depression to 43% of baseline.[4] | [4] |

| Guinea Pig Hippocampal Slices (Mossy Fiber-CA3) | Reduction of fEPSPs | 0.1 µM | Reversible suppression.[7] | [7] |

| Rat Cortical Slices | Depolarization | 3 µM (threshold) | More effective than NMDA.[6] | [6] |

| TAP–SLM Pathway | Inhibition of fEPSP | 100-1000 nM | Concentration-dependent inhibition (41-76%). EC50 of 80 nM.[8] | [8] |

Key Cellular and Molecular Effects

Modulation of Synaptic Transmission

A primary and extensively studied effect of this compound is the modulation of synaptic transmission. At presynaptic terminals, activation of Group II mGluRs by this compound typically leads to an inhibition of neurotransmitter release.[9] This is a key mechanism underlying its ability to depress excitatory postsynaptic potentials (EPSPs) in various brain regions, including the hippocampus.[4][7] For instance, in the mossy fiber pathway of the guinea pig hippocampus, this compound application reversibly reduces field EPSPs.[7]

However, the NMDA receptor agonist activity of this compound can complicate this picture. In some preparations, the observed depression of synaptic transmission has been shown to be reversible by NMDA receptor antagonists like AP5, suggesting a primary role for NMDA receptors in mediating this effect.[4]

Neuroprotection

This compound has demonstrated significant neuroprotective effects in various models of excitotoxicity and ischemic neuronal injury.[3][9][10] The mechanisms underlying this neuroprotection are multifaceted:

-

Inhibition of Glutamate Release: By activating presynaptic Group II mGluRs, this compound can reduce the excessive release of glutamate that occurs during pathological conditions like ischemia, thereby mitigating excitotoxicity.[9]

-

Astrocytic Trophic Factor Release: this compound can act on astrocytes to promote the release of neuroprotective factors, such as Transforming Growth Factor-β (TGF-β).[10] This astrocytic-mediated neuroprotection is a key component of its therapeutic potential.

-

Attenuation of NMDA-induced Neurotoxicity: Paradoxically, despite being an NMDA receptor agonist, this compound can selectively attenuate rapidly triggered excitotoxic death induced by high concentrations of NMDA.[3] This effect is thought to be mediated by the activation of mGluR2/3.[3]

Signaling Pathways

The activation of Group II mGluRs by this compound initiates a canonical Gi/o-coupled signaling cascade. This pathway involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cAMP levels and decreased protein kinase A (PKA) activity.

Figure 1: this compound signaling via Group II mGluRs.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.

Electrophysiology in Hippocampal Slices

This protocol is based on methodologies used to study the effects of this compound on synaptic transmission.[4][7]

Objective: To measure the effect of this compound on excitatory postsynaptic potentials (EPSPs) in the hippocampus.

Materials:

-

Adult rat or guinea pig

-

Artificial cerebrospinal fluid (aCSF), saturated with 95% O2 / 5% CO2

-

This compound stock solution

-

Slicing medium (ice-cold, oxygenated)

-

Vibratome

-

Recording chamber with perfusion system

-

Glass microelectrodes

-

Amplifier and data acquisition system

Procedure:

-

Slice Preparation:

-

Anesthetize and decapitate the animal.

-

Rapidly remove the brain and place it in ice-cold, oxygenated slicing medium.

-

Prepare 400-500 µm thick transverse hippocampal slices using a vibratome.

-

Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.

-

-

Recording:

-

Transfer a single slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.

-

Place a stimulating electrode in the desired afferent pathway (e.g., Schaffer collaterals, mossy fibers).

-

Place a recording electrode in the corresponding postsynaptic region (e.g., CA1 stratum radiatum, CA3).

-

Establish a stable baseline recording of field EPSPs by delivering stimuli at a low frequency (e.g., 0.05 Hz).

-

-

Drug Application:

-

Once a stable baseline is achieved, switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 0.1-10 µM).

-

Continue recording to observe the effect of this compound on the EPSP slope and amplitude.

-

To test for receptor specificity, co-apply antagonists (e.g., AP5 for NMDA receptors, MCCG for Group II mGluRs) with this compound.

-

-

Washout:

-

After the drug application period, switch the perfusion back to standard aCSF to observe the reversibility of the effects.

-

-

Data Analysis:

-

Measure the slope of the fEPSP.

-

Normalize the data to the pre-drug baseline period.

-

Perform statistical analysis to determine the significance of the observed effects.

-

Figure 2: Workflow for hippocampal slice electrophysiology.

Cell Culture Neuroprotection Assay

This protocol is based on methodologies used to assess the neuroprotective effects of this compound against excitotoxicity.[3]

Objective: To determine if this compound can protect cultured neurons from NMDA-induced cell death.

Materials:

-

Primary cortical neuron cultures

-

Neurobasal medium supplemented with B27 and glutamine

-

NMDA stock solution

-

This compound stock solution

-

Cell viability assay kit (e.g., LDH assay, Trypan Blue)

-

Multi-well culture plates

Procedure:

-

Cell Culture:

-

Prepare primary cortical neuron cultures from embryonic rodents.

-

Plate cells in multi-well plates coated with a suitable substrate (e.g., poly-D-lysine).

-

Maintain cultures in a humidified incubator at 37°C and 5% CO2.

-

-

Experimental Treatment:

-

After a suitable period in culture (e.g., 7-10 days), replace the culture medium with a defined experimental buffer.

-

Pre-incubate the cultures with this compound at the desired concentration for a specified period.

-

Induce excitotoxicity by exposing the cultures to a high concentration of NMDA (e.g., 200 µM) for a short duration (e.g., 5 minutes).

-

In control wells, apply vehicle instead of this compound and/or NMDA.

-

-

Post-treatment and Viability Assessment:

-

After the NMDA exposure, wash the cultures and return them to the original conditioned medium.

-

Incubate for 24 hours to allow for the development of cell death.

-

Assess neuronal viability using a standard assay (e.g., measure lactate (B86563) dehydrogenase (LDH) release into the medium, which is indicative of cell death).

-

-

Data Analysis:

-

Quantify cell death in each experimental condition.

-

Normalize the data to the control (no NMDA) and maximal damage (NMDA alone) groups.

-

Perform statistical analysis to determine if this compound provided significant neuroprotection.

-

Logical Relationships and Experimental Considerations

The dual agonism of this compound at both Group II mGluRs and NMDA receptors is a critical consideration for experimental design and data interpretation. The following diagram illustrates the logical steps to dissect the contribution of each receptor system to an observed effect.

Figure 3: Dissecting the mechanism of this compound action.

Conclusion

This compound is a powerful but complex pharmacological agent. Its primary action as a potent Group II mGluR agonist is well-established, leading to the modulation of synaptic transmission and offering neuroprotective effects. However, its significant agonist activity at NMDA receptors cannot be overlooked and must be accounted for in experimental design through the use of appropriate concentrations and selective antagonists. This guide provides a comprehensive overview of the cellular and molecular effects of this compound, offering researchers the foundational knowledge required to effectively utilize this compound in their studies of glutamatergic signaling and its role in the central nervous system.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound selectively attenuates rapidly triggered NMDA-induced neurotoxicity in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound inhibits synaptic transmission by activation of NMDA receptors in area CA1 of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabotropic glutamate receptor agonist this compound as NMDA receptor agonist in immature rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a potent metabotropic glutamate receptor agonist, as an NMDA receptor agonist in the rat cortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A metabotropic glutamate receptor agonist this compound suppresses synaptic transmission at mossy fiber pathway of the guinea pig hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Neuroprotective effects of group II metabotropic glutamate receptor agonist this compound on hippocampal neurons in transient forebrain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroprotection by Glial Metabotropic Glutamate Receptors Is Mediated by Transforming Growth Factor-β - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Effects of DCG-IV on Synaptic Transmission: A Technical Guide

(2S,2′R,3′R)-2-(2′,3′-Dicarboxycyclopropyl)glycine (DCG-IV) , a potent agonist for group II metabotropic glutamate (B1630785) receptors (mGluRs), has been a critical pharmacological tool for elucidating the roles of these receptors in regulating synaptic transmission and plasticity in the central nervous system. This technical guide provides an in-depth overview of the in vivo effects of this compound, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Effects of this compound on Synaptic Transmission

The in vivo application of this compound predominantly leads to the inhibition of synaptic transmission, an effect attributed to the activation of presynaptic group II mGluRs (mGluR2 and mGluR3). However, at higher concentrations, this compound can also exhibit agonist activity at N-methyl-D-aspartate (NMDA) receptors, leading to neuronal depolarization.[1][2] The following tables summarize the quantitative effects of this compound across different experimental paradigms.

| Brain Region | Synaptic Pathway | Animal Model | This compound Concentration/Dose | Effect on Excitatory Postsynaptic Potential (EPSP) | Reference |

| Hippocampus (CA1) | Schaffer Collateral | Rat | 10 µM (in vitro) | Depression to 0.57 ± 0.22 of baseline EPSP slope | [3] |

| Hippocampus (CA3) | Mossy Fiber | Guinea Pig | 0.1 µM (in vitro) | Reversible reduction of field EPSPs | [4] |

| Hippocampus (Dentate Gyrus) | Medial Perforant Path | Rat | EC50: Lower than in lateral path | Dose-dependent reversible inhibition (Maximal inhibition ~80%) | [5] |

| Hippocampus (Dentate Gyrus) | Lateral Perforant Path | Rat | EC50: 230 ± 58 nM (for LY354740, similar action for this compound) | Dose-dependent reversible inhibition (Maximal inhibition ~50%) | [5] |

| Hippocampus (CA1-SLM) | Temporoammonic Path (TAP) | Not Specified | 100 nM | 41 ± 4% inhibition | [6] |

| 300 nM | 69 ± 3% inhibition | [6] | |||

| 1000 nM | 76 ± 3% inhibition | [6] | |||

| Midbrain | Not Specified | Rat | Not Specified | 27% depression of glutamate-mediated EPSPs | [7] |

| Cortex | Not Specified | Rat | Threshold: 3 µM | Dose-dependent depolarization | [2] |

| Behavioral Paradigm | Brain Region of Administration | Animal Model | This compound Dose | Observed Behavioral Effect | Reference |

| Akinesia (Reserpine-induced) | Substantia Nigra pars reticulata (SNr) | Rat | 0.125–0.75 nmol | Dose-dependent increase in net contraversive rotations (max: 395 ± 51 rotations/60 min) | [7][8] |

| Akinesia (Reserpine-induced) | Intraventricular | Rat | 0.125–1.5 nmol | Dose-dependent increase in bilateral locomotor activity (max: 180 ± 21 locomotor units/30 min) | [7][8] |

Signaling Pathways of this compound Action

This compound primarily exerts its effects through the activation of group II mGluRs, which are G-protein coupled receptors. These receptors are typically located on presynaptic terminals and couple to Gi/Go proteins. Their activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of voltage-gated calcium channels, ultimately reducing neurotransmitter release. At higher concentrations, this compound can directly activate NMDA receptors, which are ionotropic receptors permeable to Ca2+, leading to postsynaptic depolarization and excitotoxicity.

References

- 1. Metabotropic glutamate receptor agonist this compound as NMDA receptor agonist in immature rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a potent metabotropic glutamate receptor agonist, as an NMDA receptor agonist in the rat cortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits synaptic transmission by activation of NMDA receptors in area CA1 of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A metabotropic glutamate receptor agonist this compound suppresses synaptic transmission at mossy fiber pathway of the guinea pig hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Presynaptic inhibitory action of the group II metabotropic glutamate receptor agonists, LY354740 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The group II metabotropic glutamate receptor agonist, this compound, alleviates akinesia following intranigral or intraventricular administration in the reserpine-treated rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The group II metabotropic glutamate receptor agonist, this compound, alleviates akinesia following intranigral or intraventricular administration in the reserpine-treated rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of (2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine (DCG-IV) in Presynaptic Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine (DCG-IV) is a potent and selective agonist for group II metabotropic glutamate (B1630785) receptors (mGluRs), namely mGluR2 and mGluR3. Its primary role in neurotransmission is the induction of presynaptic inhibition, a process that dampens the release of neurotransmitters from the presynaptic terminal. This technical guide provides an in-depth analysis of the mechanisms, signaling pathways, and experimental validation of this compound's function. Quantitative data from key studies are summarized, and detailed experimental protocols are outlined to facilitate further research and development in this area. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's presynaptic inhibitory effects.

Introduction to Presynaptic Inhibition and this compound

Presynaptic inhibition is a fundamental mechanism for modulating synaptic transmission and information processing in the central nervous system (CNS). It involves the suppression of neurotransmitter release from the presynaptic terminal, thereby controlling the strength of synaptic connections. This process can be mediated by various receptors located on the presynaptic axon terminal, which, when activated, trigger intracellular signaling cascades that interfere with the neurotransmitter release machinery.

This compound is a conformationally constrained analog of glutamate that exhibits high selectivity for group II mGluRs.[1] These G-protein coupled receptors (GPCRs) are negatively coupled to adenylyl cyclase.[2] The activation of presynaptic group II mGluRs by this compound leads to a reduction in the probability of neurotransmitter release, a phenomenon observed across various brain regions, including the hippocampus, striatum, and substantia nigra.[3][4]

Mechanism of Action of this compound in Presynaptic Inhibition

The presynaptic inhibitory effect of this compound is primarily mediated by the activation of mGluR2 and mGluR3.[1] These receptors are often located on presynaptic terminals of glutamatergic and other neurons.[1] The binding of this compound to these receptors initiates a signaling cascade that culminates in the reduction of neurotransmitter release. The primary mechanisms include:

-

Inhibition of Presynaptic Calcium Channels: A key step in neurotransmitter release is the influx of calcium (Ca2+) through voltage-gated calcium channels (VGCCs) in the presynaptic terminal. Activation of group II mGluRs by this compound leads to the inhibition of these channels, thereby reducing the Ca2+ influx necessary for the fusion of synaptic vesicles with the presynaptic membrane.[5]

-

Direct Modulation of the Release Machinery: Evidence suggests that the signaling cascade initiated by this compound can also directly interfere with the components of the soluble N-ethylmaleimide-sensitive factor attachment protein receptor (SNARE) complex, which is essential for vesicle fusion.[2] This provides a Ca2+-independent mechanism for the suppression of neurotransmitter release.[5]

-

Inhibition of Adenylyl Cyclase: Group II mGluRs are coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase.[2] This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Reduced cAMP can, in turn, affect the activity of protein kinase A (PKA), which is known to phosphorylate various presynaptic proteins involved in neurotransmitter release.

It is important to note that while this compound is a selective group II mGluR agonist, some studies have reported off-target effects, particularly at higher concentrations, where it may act as an agonist at N-methyl-D-aspartate (NMDA) receptors.[6][7] This potential for non-selective activity should be considered when interpreting experimental results.

Signaling Pathways

The signaling pathway for this compound-mediated presynaptic inhibition is initiated by its binding to presynaptic group II mGluRs. The following diagram illustrates the key steps in this process.

Quantitative Data

The following tables summarize quantitative data on the effects of this compound from various studies.

Table 1: Potency of this compound in Different Brain Regions

| Brain Region/Pathway | Preparation | Effect | EC50 | Reference |

| Hippocampus (Medial Perforant Path) | Rat Hippocampal Slices | Inhibition of field EPSP | Lower potency than LY354740 (EC50 = 115 ± 16 nM) | [3] |

| Hippocampus (Lateral Perforant Path) | Rat Hippocampal Slices | Inhibition of field EPSP | Lower potency than LY354740 (EC50 = 230 ± 58 nM) | [3] |

| Hippocampus (Temporo-ammonic pathway) | Rat Hippocampal Slices | Inhibition of fEPSP slope | 80 nM | [8] |

Table 2: Efficacy of this compound in Inducing Presynaptic Inhibition

| Brain Region/Pathway | Preparation | This compound Concentration | % Inhibition of Synaptic Response | Reference |

| Hippocampus (Mossy Fiber-CA3) | Mouse Hippocampal Slices | 1 µM | ~97% (field EPSP) | [5] |

| Hippocampus (Mossy Fiber-CA3) | Mouse Hippocampal Slices | 1 µM | ~45% (presynaptic Ca2+ transient) | [5] |

| Hippocampus (CA1) | Rat Hippocampal Slices | 10 µM | 43% (EPSP slope) | [6] |

| Midbrain | Rat Brain Slices | Not specified | 27% (glutamate-mediated EPSPs) | [4] |

| Hippocampus (Temporo-ammonic pathway) | Rat Hippocampal Slices | 100 nM | 41 ± 4% | [8] |

| Hippocampus (Temporo-ammonic pathway) | Rat Hippocampal Slices | 300 nM | 69 ± 3% | [8] |

| Hippocampus (Temporo-ammonic pathway) | Rat Hippocampal Slices | 1000 nM | 76 ± 3% | [8] |

Table 3: Effects of this compound on Miniature Excitatory Postsynaptic Currents (mEPSCs)

| Brain Region | Preparation | This compound Concentration | Effect on mEPSC Frequency | Effect on mEPSC Amplitude | Reference |

| Hippocampus (CA3) | Mouse Hippocampal Slices | 1 µM | Decrease (to 73.8 ± 3.9% of control) | No significant change (to 97.0 ± 3.5% of control) | [5] |

Experimental Protocols

The following section outlines a generalized protocol for studying the effects of this compound on presynaptic inhibition using electrophysiology in brain slices.

Brain Slice Preparation

-

Animal Euthanasia and Brain Extraction: Anesthetize the animal (e.g., rat or mouse) with an appropriate anesthetic (e.g., isoflurane) and decapitate. Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of a specific composition (e.g., containing in mM: 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose).

-

Slicing: Use a vibratome to cut coronal or sagittal slices of the desired brain region (e.g., hippocampus) at a thickness of 300-400 µm.

-

Recovery: Transfer the slices to a holding chamber containing oxygenated aCSF at a physiological temperature (e.g., 32-34 °C) for at least 1 hour to allow for recovery before recording.

Electrophysiological Recording

-

Slice Transfer: Place a single slice in the recording chamber, continuously perfused with oxygenated aCSF at a constant flow rate.

-

Electrode Placement:

-

Stimulating Electrode: Position a bipolar stimulating electrode (e.g., tungsten) in the desired fiber tract (e.g., Schaffer collaterals in the hippocampus).

-

Recording Electrode: Place a glass microelectrode filled with aCSF (for field recordings) or an internal solution (for whole-cell recordings) in the target area (e.g., stratum radiatum of CA1 for fEPSPs, or a CA1 pyramidal neuron for whole-cell recordings).

-

-

Data Acquisition:

-

Field Recordings: Record field excitatory postsynaptic potentials (fEPSPs) evoked by stimulation of the afferent pathway.

-

Whole-Cell Recordings: Establish a gigaseal and obtain a whole-cell patch-clamp configuration to record excitatory or inhibitory postsynaptic currents (EPSCs or IPSCs).

-

-

Experimental Paradigm:

-

Baseline Recording: Record stable baseline synaptic responses for at least 20 minutes.

-

Drug Application: Bath-apply this compound at the desired concentration(s).

-

Washout: Perfuse the slice with drug-free aCSF to observe the reversibility of the drug's effects.

-

The following diagram illustrates a typical experimental workflow for studying this compound's effects.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the role of group II mGluRs in synaptic transmission. Its potent and selective agonist activity at these receptors allows for the targeted modulation of presynaptic inhibition. The primary mechanism of action involves the activation of presynaptic mGluR2 and mGluR3, leading to the inhibition of presynaptic calcium channels and direct modulation of the neurotransmitter release machinery. The quantitative data presented in this guide highlight the efficacy and potency of this compound across different brain regions. The detailed experimental protocols provide a framework for researchers to further explore the intricate roles of group II mGluRs in neuronal function and to assess the therapeutic potential of targeting these receptors in various neurological and psychiatric disorders. Careful consideration of potential off-target effects, particularly at higher concentrations, is crucial for the accurate interpretation of experimental findings.

References

- 1. Differential Presynaptic Localization of Metabotropic Glutamate Receptor Subtypes in the Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of presynaptic metabotropic glutamate receptors in the induction of long-term synaptic plasticity of vesicular release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Presynaptic inhibitory action of the group II metabotropic glutamate receptor agonists, LY354740 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The group II metabotropic glutamate receptor agonist, this compound, alleviates akinesia following intranigral or intraventricular administration in the reserpine-treated rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dual mechanism for presynaptic modulation by axonal metabotropic glutamate receptor at the mouse mossy fibre-CA3 synapse - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibits synaptic transmission by activation of NMDA receptors in area CA1 of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a potent metabotropic glutamate receptor agonist, as an NMDA receptor agonist in the rat cortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Interaction of DCG-IV with NMDA Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine, commonly known as DCG-IV, is a potent agonist primarily recognized for its high affinity for group II metabotropic glutamate (B1630785) receptors (mGluRs). However, a growing body of evidence has firmly established that this compound also functions as an agonist at N-methyl-D-aspartate (NMDA) receptors, a key class of ionotropic glutamate receptors critical for synaptic plasticity, learning, and memory. This dual activity necessitates a careful and thorough understanding of its pharmacological profile for its application in neuroscience research and drug development. This technical guide provides a comprehensive overview of the interaction between this compound and NMDA receptors, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways.

Introduction to this compound and its Dual Pharmacological Profile

This compound is a conformationally restricted analog of glutamate. Its rigid structure confers high potency and selectivity for group II mGluRs (mGluR2 and mGluR3). However, studies have demonstrated that this compound can also elicit physiological responses through the activation of NMDA receptors. This activity is particularly relevant in experimental contexts where this compound is used to probe the function of group II mGluRs, as its effects on NMDA receptors can confound data interpretation. Understanding the nuances of this interaction is therefore paramount for the accurate design and analysis of experiments.

The agonist activity of this compound at NMDA receptors has been demonstrated in various neuronal preparations, including the hippocampus and cerebral cortex.[1][2][3] Its effects are sensitive to blockade by selective NMDA receptor antagonists, such as D-(-)-2-amino-5-phosphonopentanoic acid (D-AP5), confirming its action at this receptor type.[1][2][4]

Quantitative Analysis of this compound Interaction with NMDA Receptors

The potency and efficacy of this compound at NMDA receptors have been characterized in several electrophysiological studies. While specific binding affinity data (Ki) for different NMDA receptor subunit combinations are not extensively available in the public domain, functional data provide valuable insights into its activity.

| Parameter | Value/Observation | Experimental System | Reference |

| Threshold Concentration for Depolarization | 3 µM | Rat cortical slices | [3] |

| Relative Potency | Weaker than NMDA, but more potent than glutamate in eliciting agonist-gated currents. | Immature rat hippocampal neurons (concentration-jump experiments) | [4] |

| Effect on Excitatory Postsynaptic Potential (EPSP) | 10 µM this compound caused a ~43% depression of baseline EPSP slope. | Rat hippocampus (CA1) | [1] |

| Antagonism | This compound-induced effects are reversed by the NMDA receptor antagonist D-AP5 (50 µM). | Rat hippocampus (CA1) | [1][2] |

Note: The available data primarily focus on the functional consequences of this compound application. Further research is required to fully elucidate the binding affinities and efficacy of this compound at specific NMDA receptor subunit compositions (e.g., GluN1/GluN2A vs. GluN1/GluN2B).

Experimental Protocols for Investigating this compound and NMDA Receptor Interaction

The following protocols provide a framework for studying the effects of this compound on NMDA receptor activity using whole-cell patch-clamp electrophysiology and calcium imaging.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to record NMDA receptor-mediated currents evoked by this compound in cultured neurons or brain slices.

Objective: To measure the electrophysiological response of NMDA receptors to this compound application.

Materials:

-

Cells: Cultured hippocampal or cortical neurons, or acute brain slices.

-

Recording Setup: Patch-clamp amplifier, micromanipulator, data acquisition system, and perfusion system.

-

Pipettes: Borosilicate glass capillaries (3-7 MΩ resistance).

-

Solutions:

-

External (Extracellular) Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 100 µM glycine, pH 7.2 with NaOH.[5] Mg²⁺ is typically omitted to prevent voltage-dependent block of NMDA receptors.

-

Internal (Pipette) Solution (in mM): 130 CsCl, 10 BAPTA, 10 HEPES, pH 7.2 with CsOH.[5] Cesium is used to block potassium channels, and BAPTA chelates intracellular calcium.

-

Pharmacological Agents: this compound, NMDA (positive control), D-AP5 (NMDA receptor antagonist), CNQX (AMPA/kainate receptor antagonist), picrotoxin (B1677862) (GABA-A receptor antagonist), tetrodotoxin (B1210768) (TTX, to block voltage-gated sodium channels).

-

Procedure:

-

Preparation: Prepare and oxygenate (with 95% O₂/5% CO₂) the external solution. Prepare internal solution and stock solutions of all pharmacological agents.

-

Cell/Slice Preparation: Place the cultured neurons on a coverslip or a brain slice in the recording chamber and continuously perfuse with oxygenated external solution containing TTX, picrotoxin, and CNQX to isolate NMDA receptor currents.

-

Patching:

-

Fabricate a patch pipette and fill it with the internal solution.

-

Approach a neuron under visual guidance and establish a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

-

Data Acquisition:

-

Clamp the neuron at a holding potential of -60 mV or -70 mV.

-

Record a stable baseline current.

-

Apply this compound at various concentrations through the perfusion system.

-

To confirm the involvement of NMDA receptors, co-apply this compound with D-AP5.

-

Record the evoked currents.

-

-

Data Analysis:

-

Measure the peak amplitude and decay kinetics of the this compound-evoked currents.

-

Construct dose-response curves to determine the EC₅₀ of this compound.

-

Compare the characteristics of this compound-evoked currents with those evoked by NMDA.

-

Expected Results: Application of this compound should elicit an inward current at negative holding potentials, which is characteristic of NMDA receptor activation. This current should be blocked by the co-application of D-AP5.

Calcium Imaging

This protocol allows for the visualization of intracellular calcium changes in response to this compound-mediated NMDA receptor activation.

Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) following the application of this compound.

Materials:

-

Cells: Cultured neurons on glass-bottom dishes.

-

Imaging Setup: Fluorescence microscope with a calcium imaging system.

-

Reagents:

-

Loading Buffer: External solution containing a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) and Pluronic F-127.

-

Stimulation Buffer: External solution containing this compound.

-

Inhibitor Solution: Stimulation buffer containing D-AP5.

-

Procedure:

-

Dye Loading: Incubate cultured neurons with the loading buffer for 30-45 minutes at 37°C.

-

Washing: Wash the cells with external solution to remove excess dye.

-

Imaging:

-

Mount the dish on the microscope stage and perfuse with external solution.

-

Acquire a baseline fluorescence image.

-

Apply the stimulation buffer containing this compound and record the change in fluorescence.

-

To confirm the role of NMDA receptors, pre-incubate with D-AP5 before applying the this compound stimulation buffer.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity over time.

-

Quantify the peak calcium response to this compound in the presence and absence of D-AP5.

-